4-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylmorpholine
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Overview
Description
4-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylmorpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a sulfonyl group, which is further attached to a phenyl ring bearing chloro and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylmorpholine typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with morpholine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylmorpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The phenyl ring can undergo coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
4-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylmorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro and trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl and chloro substituents but differs in the functional group attached to the phenyl ring.
2-Fluoro-5-(trifluoromethyl)phenylmethanol: Contains a trifluoromethyl group but has a different substitution pattern and functional group.
Uniqueness
4-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylmorpholine is unique due to the combination of its sulfonyl and morpholine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO3S/c12-9-2-1-8(11(13,14)15)7-10(9)20(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCDHLMKLIPKMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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